molecular formula C11H16FNO2 B13059694 tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate

tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate

Cat. No.: B13059694
M. Wt: 213.25 g/mol
InChI Key: COPKPGQMTZSZEI-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H16FNO2 and a molecular weight of 213.25 g/mol . This compound is characterized by the presence of a fluorine atom, an ethynyl group, and a tert-butyl ester group attached to a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluorine atom: This step often involves fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Addition of the ethynyl group: This can be done through Sonogashira coupling reactions, where an alkyne is coupled with a halide in the presence of a palladium catalyst.

    Protection of the carboxyl group: The carboxyl group is protected using tert-butyl esterification, typically involving tert-butyl alcohol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form larger molecules.

Common reagents and conditions used in these reactions include palladium catalysts, fluorinating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the ethynyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target proteins and influence various biological processes .

Comparison with Similar Compounds

tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3-fluoropyrrolidine-1-carboxylate: Lacks the ethynyl group, which may result in different reactivity and applications.

    tert-Butyl 3-aminopyrrolidine-1-carboxylate: Contains an amino group instead of a fluorine atom, leading to different chemical properties and biological activities.

    tert-Butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate:

The uniqueness of this compound lies in its combination of a fluorine atom and an ethynyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2/c1-5-11(12)6-7-13(8-11)9(14)15-10(2,3)4/h1H,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPKPGQMTZSZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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